2-Propoxyethyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Overview
Description
2-Propoxyethyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H22N2O6 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-propoxyethyl 2-methyl-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is 362.14778643 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure and Activity Relationships
The crystal structure of closely related compounds, such as nimodipine, a calcium channel antagonist, provides insights into the structural basis of its activity. The structure features a nitrophenyl ring roughly normal to the dihydropyridine ring, which adopts a boat conformation. This arrangement and the extended conformation of substituents significantly influence the compound's activity. Understanding these structural details can guide the design of new compounds with optimized properties (Wang, Herbette, & Rhodes, 1989).
Synthesis and Derivatives
The synthesis and characterization of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation highlight the chemical versatility and potential applications of this compound. These processes yield various derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, which are valuable in medicinal chemistry and material science (Bacchi et al., 2005).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of dihydropyridine, similar to the chemical , have been extensively studied for their pharmacological properties, such as calcium channel modulation. These compounds' synthesis, structure-activity relationships, and potential therapeutic applications are of significant interest. For instance, studies have focused on calcium channel antagonist and agonist analogs of nifedipine, highlighting the critical role of structural features in determining their pharmacological activity (Langs & Triggle, 1984).
Advanced Material Science
The compound and its derivatives also find applications in material science, such as in the synthesis and characterization of novel polyimides derived from pyridine-containing monomers. These materials exhibit excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for high-performance applications (Wang et al., 2006).
Photophysics and Photochemistry
Research into the photochemistry of nitrophenyldihydropyridines reveals the importance of intramolecular electron transfer processes, potentially leading to novel photoinduced electron-transfer systems. These studies provide a foundation for developing new photofunctional materials and understanding the photostability of pharmaceutical compounds (Fasani et al., 2006).
Properties
IUPAC Name |
2-propoxyethyl 6-methyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-3-8-25-9-10-26-18(22)17-12(2)19-16(21)11-14(17)13-6-4-5-7-15(13)20(23)24/h4-7,14H,3,8-11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAVWMPSJXQMGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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